molecular formula C4H9BF3K B7803201 potassium;butyl(trifluoro)boranuide

potassium;butyl(trifluoro)boranuide

Cat. No.: B7803201
M. Wt: 164.02 g/mol
InChI Key: XLHVTQCFJZFJSN-UHFFFAOYSA-N
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Description

Potassium butyl(trifluoro)boranuide (hypothetical structure: K⁺[BF₃(C₄H₉)]⁻) is an organotrifluoroborate salt characterized by a butyl group attached to a trifluoroborate anion. Organotrifluoroborates are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability, ease of handling, and compatibility with diverse reaction conditions .

Properties

IUPAC Name

potassium;butyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BF3.K/c1-2-3-4-5(6,7)8;/h2-4H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHVTQCFJZFJSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](CCCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-5-nitroaniline can be synthesized through several methods. One common synthetic route involves the nitration of 2-methylaniline (o-toluidine) using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions typically include maintaining a low temperature to control the exothermic nature of the nitration process.

Industrial Production Methods

In industrial settings, the production of 2-Methyl-5-nitroaniline often involves large-scale nitration processes. The reaction is carried out in specialized reactors designed to handle the exothermic nature of the nitration. The product is then purified through recrystallization or distillation to obtain high-purity 2-Methyl-5-nitroaniline.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon or tin and hydrochloric acid.

    Substitution: Reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Reduction: The major product is 2-Methyl-1,5-diaminobenzene.

    Substitution: Depending on the substituent introduced, various derivatives of 2-Methyl-5-nitroaniline can be formed.

Scientific Research Applications

2-Methyl-5-nitroaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular processes, making the compound useful in biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural and Molecular Properties

The substituent attached to the trifluoroborate core significantly influences molecular weight, solubility, and stability:

Compound Substituent Molecular Weight (g/mol) Solubility Key Structural Features
Potassium butyl(trifluoro)boranuide (hypothetical) Butyl (C₄H₉) ~164 (calculated) Organic solvents (THF, DCM) Alkyl group enhances hydrophobicity
Potassium vinyltrifluoroborate Vinyl (C₂H₃) 175.99 Polar aprotic solvents (DMF) High reactivity due to sp² hybridization
Potassium trifluoro(3-thienyl)borate Thiophene (C₄H₃S) 190.03 DMSO, DMF Heteroaryl group enables heterocyclic coupling
Potassium trifluoro(oct-1-yn-1-yl)borate Alkynyl (C₈H₁₃) 225.92 THF, DCM sp hybridization increases reactivity
Potassium trifluoro(4-methoxyphenyl)borate Aryl (C₆H₄OCH₃) 234.15 DMSO, MeOH Electron-donating methoxy group enhances coupling efficiency

Reactivity in Cross-Coupling Reactions

Organotrifluoroborates are pivotal in Suzuki-Miyaura couplings. Reactivity varies with substituent electronic and steric effects:

  • Alkyl substituents (e.g., butyl) : Moderate reactivity due to σ-bond saturation; suitable for introducing alkyl chains into target molecules. Less prone to side reactions compared to unsaturated groups .
  • Alkenyl/alkynyl substituents (e.g., vinyl, octynyl): High reactivity attributed to π-electrons, enabling efficient coupling with aryl halides.
  • Aryl/heteroaryl substituents (e.g., thiophene, methoxyphenyl) : Electron-rich aryl groups (e.g., methoxy) accelerate oxidative addition to palladium catalysts. Heteroaryl groups (e.g., thiophene) are valuable in synthesizing pharmaceuticals and agrochemicals .

Example : Potassium trifluoro(N-methylindolo)borate achieves >80% yield in cross-coupling with heteroaryl chlorides under mild conditions .

Stability and Handling

  • Alkyl derivatives (e.g., butyl) : Generally stable under ambient conditions but sensitive to prolonged moisture exposure. Storage at −20°C in dry environments is recommended .
  • Alkenyl/alkynyl derivatives : Require inert atmospheres (N₂/Ar) to prevent decomposition. Vinyltrifluoroborate decomposes upon exposure to air over 48 hours .
  • Aryl derivatives : Exhibit superior shelf-life due to aromatic stabilization. For example, potassium trifluoro(4-methoxyphenyl)borate remains stable for >6 months at room temperature .

Safety Note: All organotrifluoroborates require precautions against inhalation and skin contact. Hazard statements (e.g., H290-H420) emphasize flammability and environmental toxicity .

Q & A

Q. What are the established synthetic routes for potassium butyl(trifluoro)boranuide, and how do reaction conditions influence yield?

Potassium butyl(trifluoro)boranuide is typically synthesized via nucleophilic substitution or fluorination of boronic acid precursors. A common method involves reacting butylboronic acid with potassium fluoride (KF) and a fluorinating agent (e.g., KHF₂) in anhydrous tetrahydrofuran (THF) under reflux (60–80°C) . Critical parameters include:

  • Solvent purity : Moisture degrades intermediates; THF must be rigorously dried.
  • Molar ratios : Excess KF (2–3 equivalents) ensures complete fluorination.
  • Temperature control : Higher temperatures (>80°C) risk decomposition. Yields typically range from 65–85%, with purification via recrystallization from ethanol/water mixtures .

Q. How is potassium butyl(trifluoro)boranuide characterized to confirm structural integrity?

Key analytical methods include:

  • ¹¹B NMR : A singlet near δ -1.5 ppm confirms trifluoroborate formation .
  • ¹⁹F NMR : Peaks at δ -135 to -145 ppm verify CF₃ bonding .
  • X-ray crystallography : Resolves boron coordination geometry and counterion interactions .
  • ESI-MS : Detects [M-K]⁻ ions for molecular weight validation .

Q. What are the primary reaction pathways for this compound in cross-coupling applications?

The compound participates in Suzuki-Miyaura cross-coupling via transmetallation with palladium catalysts (e.g., Pd(PPh₃)₄). Key steps:

  • Oxidative addition : Pd⁰ inserts into aryl halide bonds.
  • Transmetallation : Borate transfers the butyl group to Pd.
  • Reductive elimination : Forms C-C bonds (e.g., biaryl products). Reaction efficiency depends on ligand choice (e.g., SPhos enhances bulky substrate coupling) and base (K₂CO₃ vs. CsF) .

Advanced Research Questions

Q. How can cross-coupling efficiency be optimized for sterically hindered substrates?

Steric effects from the butyl group may reduce coupling rates. Strategies include:

  • Ligand screening : Bulky ligands (XPhos) improve Pd catalyst turnover .
  • Solvent tuning : Dioxane increases reaction temperatures (100–120°C) without decomposition .
  • Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 24 hrs) . Monitor progress via GC-MS or in situ ¹⁹F NMR to detect intermediate stability .

Q. What are the stability limitations of potassium butyl(trifluoro)boranuide under varying conditions?

The compound hydrolyzes in aqueous media (t₁/₂ ~2 hrs at pH 7), forming boric acid and butanol. Storage recommendations:

  • Anhydrous environments : Use molecular sieves in sealed containers.
  • Temperature : Store at -20°C to minimize thermal decomposition . Decomposition products (e.g., KBF₄) can be identified via IR (B-F stretching at 1100 cm⁻¹) .

Q. How do computational models predict reactivity trends in trifluoroborate derivatives?

DFT calculations (e.g., B3LYP/6-31G*) evaluate:

  • Boron Lewis acidity : Lower LUMO energies correlate with faster transmetallation .
  • Steric maps : Quantify butyl group hindrance using %VBur calculations . These models guide ligand design to enhance coupling rates .

Q. How should researchers address contradictions in reported reaction yields?

Discrepancies often arise from:

  • Impurity profiles : Residual KF in crude products inflates yields .
  • Catalyst preactivation : Pd(OAc)₂ requires reduction to Pd⁰; incomplete activation lowers efficiency . Validate yields via independent methods (e.g., isolation vs. NMR integration) .

Q. How does the butyl group influence reactivity compared to aryl or allyl trifluoroborates?

The butyl group:

  • Reduces electronic effects : Lower conjugation vs. aryl derivatives slows transmetallation.
  • Increases hydrophobicity : Enhances solubility in non-polar solvents (toluene > DMF) . Comparative studies show aryltrifluoroborates achieve higher coupling yields (90% vs. 75% for butyl) under identical conditions .

Q. What strategies mitigate solubility challenges in polar reaction media?

  • Co-solvents : Add 10% THF to DMSO to improve dissolution.
  • Ionic additives : Tetrabutylammonium bromide (TBAB) enhances ion-pair dissociation .
  • Ultrasonication : 10-minute sonication pre-treatment disperses aggregates .

Q. How can substituent effects on boron-centered reactivity be systematically studied?

Use Hammett plots with para-substituted aryltrifluoroborates to correlate σ values with reaction rates. For alkyl groups (e.g., butyl):

  • Steric parameters (Es) : Measure via competition experiments with hindered electrophiles.
  • Electron donation : Assess via ¹¹B NMR chemical shift trends (upfield shifts indicate electron-rich boron) .

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